3-氯-2-甲基-1H-吡唑-5-酮;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

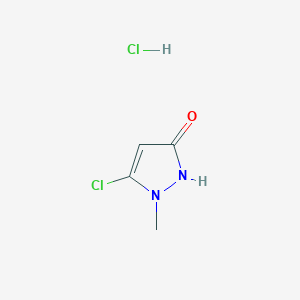

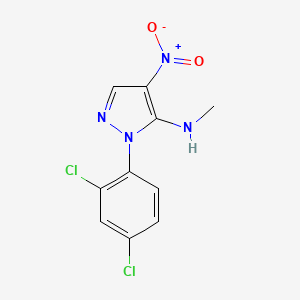

“3-Chloro-2-methyl-1H-pyrazol-5-one;hydrochloride” is a compound that belongs to the family of pyrazoles . Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis

Pyrazoles are known for their unique molecular structure. They are a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They exhibit tautomerism, a phenomenon that may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .科学研究应用

Herbicide Development

AT14035: has been explored for its potential use in the development of herbicides. Research indicates that derivatives of this compound, such as those containing the 3-methyl-1H-pyrazol-5-yl group, have shown excellent inhibition effects on barnyard grass in greenhouse experiments . These findings suggest that AT14035 could be a key ingredient in creating more effective herbicides for agricultural use.

Anticancer Agent Synthesis

The compound has been utilized in the synthesis of novel pyrazolo[3,4-d]pyrimidines, which have been evaluated for their in vitro cytotoxic activity against cancer cell lines . This application is particularly promising as it opens up new avenues for cancer treatment, with AT14035 derivatives showing potential as anticancer agents.

Antileishmanial and Antimalarial Activities

AT14035 has shown potent antileishmanial and antimalarial activities in scientific studies. Some hydrazine-coupled pyrazole derivatives of AT14035 have been synthesized and demonstrated superior activity compared to standard drugs in in vitro and in vivo evaluations . This positions AT14035 as a promising candidate for developing new treatments for these diseases.

Pharmaceutical Chemistry

The pyrazole scaffold of AT14035 is a versatile structure in medicinal chemistry. It has been used as a starting material for preparing more complex heterocyclic systems with relevance in the pharmaceutical field . The compound’s structural properties, such as tautomerism, can influence its reactivity and, consequently, the biological activities of the resulting pharmaceuticals.

Biological Activity Studies

Derivatives of AT14035, including bis(pyrazolyl)methanes, have attracted interest due to their wide range of biological activities. These activities include anti-inflammatory, antipyretic, antifungal, antibacterial, antitumor, antioxidant, and anti-filarial agents . This broad spectrum of biological activities makes AT14035 a valuable compound for further research and drug development.

Agrochemical Applications

The pyrazole core of AT14035 is significant in the agrochemical industry. It has been used in the synthesis of compounds with various biological activities, which are essential for developing new pesticides . The compound’s ability to undergo multidirectional transformations allows for the creation of diverse structures, enhancing the effectiveness of agrochemical products.

作用机制

Target of Action

The primary targets of AT14035 are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

AT14035 interacts with its targets through a mechanism that involves molecular docking . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It is known that pyrazole-bearing compounds, such as at14035, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its potent antileishmanial and antimalarial activities .

Result of Action

The result of AT14035’s action is the inhibition of Leishmania aethiopica and Plasmodium berghei . The compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Action Environment

It is known that the efficacy of existing antileishmanial and antimalarial drugs is often conceded due to suboptimal treatment outcomes and the advent of drug-resistant plasmodium falciparum .

安全和危害

While specific safety and hazard information for “3-Chloro-2-methyl-1H-pyrazol-5-one;hydrochloride” is not available, it’s important to note that safety precautions should always be taken when handling chemical compounds. For instance, some pyrazole compounds may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

未来方向

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, future research directions may include the development of new synthetic methods, exploration of their biological activities, and the design of new pyrazole derivatives with improved properties .

属性

IUPAC Name |

3-chloro-2-methyl-1H-pyrazol-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O.ClH/c1-7-3(5)2-4(8)6-7;/h2H,1H3,(H,6,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNKYDZQJPCPDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate](/img/structure/B2740193.png)

![N-(4-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2740195.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2740202.png)

![1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol](/img/structure/B2740203.png)

![N-Benzyl-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)acetamide](/img/structure/B2740207.png)

![Ethyl 2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2740211.png)

![6-[(2-Methylphenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2740214.png)